4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
“4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1343062-63-4 . It has a molecular weight of 243.03 and is widely used in various fields of research and industries.
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole . The InChI code for this compound is 1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Copper-Catalyzed Synthesis of Pyrazoles
A study by Lu et al. (2019) explored the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives to produce a series of 4-trifluoromethyl pyrazoles. This method demonstrated high regioselectivity and provided an efficient route for synthesizing such compounds (Lu et al., 2019).
Study of Tautomerism
Trofimenko et al. (2007) investigated the tautomerism of various 4-bromo-1H-pyrazoles in both solid state and solution using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This study provides insights into the structural behavior of these compounds under different conditions (Trofimenko et al., 2007).
Synthesis of 4-Aryl-1H-pyrazoles
Ichikawa et al. (2010) developed a method for synthesizing 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids. This process facilitated the direct synthesis of functional group-containing 4-aryl-1H-pyrazoles (Ichikawa et al., 2010).
Antibacterial and Antifungal Activities
Pundeer et al. (2013) reported the synthesis of new 4-bromo-1H-pyrazole derivatives and evaluated their antibacterial and antifungal activities. The study highlighted the potential of these compounds in combating various microbial strains, suggesting their significance in medicinal chemistry (Pundeer et al., 2013).
Directed Lithiation and Functionalization
Heinisch et al. (1990) described the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, leading to various disubstituted pyrazoles. This study provides a convenient approach to modifying pyrazole structures for different applications (Heinisch et al., 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-bromo-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUMDCDRJXBAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole |
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